Cas no 79418-73-8 (2-Fluoro-3-hydroxy-4-methoxybenzaldehyde)
2-Fluoro-3-hydroxy-4-methoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde,2-fluoro-3-hydroxy-4-methoxy-
- 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde
- 2-fluoro-3-hydroxy-4-methoxy-benzaldehyde
- 2-Fluoroisovanillin
- Benzaldehyde,2-fluoro-3-hydroxy-4-methoxy
- AKOS006290000
- DTXSID80344595
- MFCD08669884
- 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde #
- CS-0195403
- E90146
- SCHEMBL5047642
- Benzaldehyde, 2-fluoro-3-hydroxy-4-methoxy-
- 79418-73-8
- 2-fluoro-isovanillin
-
- MDL: MFCD08669884
- Inchi: 1S/C8H7FO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,1H3
- InChI Key: GQWGNIURZTZLNL-UHFFFAOYSA-N
- SMILES: FC1=C(C=O)C=CC(=C1O)OC
Computed Properties
- Exact Mass: 170.03800
- Monoisotopic Mass: 170.03792224g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- PSA: 46.53000
- LogP: 1.35240
2-Fluoro-3-hydroxy-4-methoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB515669-500 mg |
2-Fluoro-3-hydroxy-4-methoxybenzaldehyde |
79418-73-8 | 500MG |
€304.40 | 2023-04-17 | ||
| abcr | AB515669-1 g |
2-Fluoro-3-hydroxy-4-methoxybenzaldehyde |
79418-73-8 | 1g |
€406.20 | 2023-04-17 | ||
| abcr | AB515669-5 g |
2-Fluoro-3-hydroxy-4-methoxybenzaldehyde |
79418-73-8 | 5g |
€1,322.00 | 2023-04-17 | ||
| TRC | F402540-50mg |
2-Fluoro-3-hydroxy-4-methoxybenzaldehyde |
79418-73-8 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | F402540-100mg |
2-Fluoro-3-hydroxy-4-methoxybenzaldehyde |
79418-73-8 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | F402540-500mg |
2-Fluoro-3-hydroxy-4-methoxybenzaldehyde |
79418-73-8 | 500mg |
$ 340.00 | 2022-06-05 | ||
| eNovation Chemicals LLC | D547909-25g |
2-fluoro-3-hydroxy-4-methoxybenzaldehyde |
79418-73-8 | 95% | 25g |
$4640 | 2024-08-03 | |
| eNovation Chemicals LLC | D547909-50g |
2-fluoro-3-hydroxy-4-methoxybenzaldehyde |
79418-73-8 | 95% | 50g |
$6850 | 2024-08-03 | |
| eNovation Chemicals LLC | D547909-100g |
2-fluoro-3-hydroxy-4-methoxybenzaldehyde |
79418-73-8 | 95% | 100g |
$8720 | 2024-08-03 | |
| abcr | AB515669-500mg |
2-Fluoro-3-hydroxy-4-methoxybenzaldehyde |
79418-73-8 | 500mg |
€304.40 | 2023-09-02 |
2-Fluoro-3-hydroxy-4-methoxybenzaldehyde Suppliers
2-Fluoro-3-hydroxy-4-methoxybenzaldehyde Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde
Research Brief on 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde (CAS: 79418-73-8) in Chemical Biology and Pharmaceutical Applications
2-Fluoro-3-hydroxy-4-methoxybenzaldehyde (CAS: 79418-73-8) is a fluorinated aromatic aldehyde derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates and diagnostic agents. The presence of fluorine, hydroxyl, and methoxy functional groups on the benzene ring imparts unique electronic and steric properties, making it a valuable building block for medicinal chemistry and material science applications.
Recent studies have focused on exploring the synthetic utility and biological activities of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its use as a precursor in the synthesis of novel fluorinated quinolone derivatives with enhanced antibacterial activity against drug-resistant strains. The fluorine atom at the 2-position was found to significantly improve the compounds' membrane permeability and target binding affinity, while the hydroxy and methoxy groups contributed to favorable pharmacokinetic properties.
In the field of neurodegenerative disease research, a team at MIT reported in early 2024 that derivatives of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde showed promising activity as modulators of α-synuclein aggregation, a key pathological process in Parkinson's disease. The compound's ability to cross the blood-brain barrier, attributed to its optimal lipophilicity (LogP ≈ 1.8) and molecular weight (184.17 g/mol), makes it particularly interesting for central nervous system-targeted therapeutics.
From a synthetic chemistry perspective, advances in green chemistry approaches have been applied to the production of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde. A recent patent (WO2023124567) describes an environmentally friendly catalytic system using immobilized palladium nanoparticles that achieves 92% yield with minimal waste generation. This development addresses previous challenges in the large-scale production of this specialty chemical while maintaining high purity standards required for pharmaceutical applications.
The compound's potential extends beyond therapeutic applications. Research published in ACS Applied Materials & Interfaces (2024) highlights its use in the development of fluorescent probes for cellular imaging. The unique electronic properties conferred by the fluorine substitution enable fine-tuning of fluorescence emission wavelengths, making these probes valuable tools for studying intracellular processes with high spatial and temporal resolution.
Ongoing clinical trials (NCT05678921) are investigating a tyrosine kinase inhibitor whose synthesis pathway includes 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde as a key intermediate. Preliminary results suggest improved target specificity and reduced off-target effects compared to previous generation inhibitors, potentially offering better therapeutic outcomes for certain cancers with fewer side effects.
In conclusion, 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde (CAS: 79418-73-8) continues to demonstrate significant value across multiple research domains. Its unique chemical properties enable diverse applications ranging from drug development to materials science. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, this compound is likely to play an increasingly important role in the development of next-generation pharmaceuticals and diagnostic tools. Future research directions may include exploration of its applications in PROTAC technology and as a building block for covalent inhibitors.
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